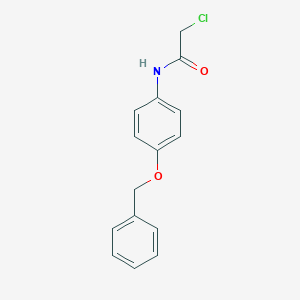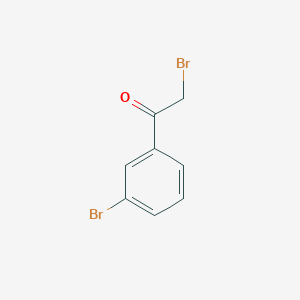
3-Bromophenacyl bromide
Descripción general
Descripción
3-Bromophenacyl bromide is a versatile organic intermediate that plays a significant role in synthetic organic chemistry. It serves as a key precursor for the development of various biologically important heterocyclic compounds and other industrially important scaffolds . The compound is characterized by the presence of a bromine atom attached to the phenacyl group, which is a benzene ring bearing an acyl and a bromine substituent.
Synthesis Analysis
The synthesis of compounds related to 3-bromophenacyl bromide involves various innovative methods. For instance, the synthesis of cyclic carbonates from phenacyl bromide, CO2, and aldehyde is achieved through a three-component cyclization reaction in the presence of lithium diisopropylamide (LDA) under mild conditions . Additionally, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a compound structurally related to phenacyl bromide, involves the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphonous dichloride, followed by reduction and quaternization .
Molecular Structure Analysis
The molecular structure of compounds derived from phenacyl bromide can be complex. For example, the crystal and molecular structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a related compound, reveals a puckered four-membered ring with a dihedral angle of 34.0°. The substituents on the ring, including the phenyl group and bromo-substituent, exhibit cis and trans relations, respectively .
Chemical Reactions Analysis
Phenacyl bromide undergoes various chemical reactions that lead to the formation of diverse compounds. For instance, the dehalogenation of phenacyl bromide can yield 1,2-dibenzoylethane, with by-products such as 2,4-diphenylfuran and phenacyl chloride, depending on the metallic ions and complexing agents used . In another example, indium-mediated allylation reactions of phenacyl bromides in aqueous solution form homoallylic bromohydrins, which can be converted to allylic epoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromophenacyl bromide and its derivatives are influenced by their molecular structures. The presence of bromine atoms imparts reactivity towards nucleophilic substitution reactions, which is a key feature utilized in synthetic applications. The compounds often exhibit moderate to good yields and can be synthesized under relatively mild conditions, as seen in the synthesis of cyclic carbonates . The molecular structure, particularly the arrangement of substituents around the core ring structure, can significantly affect the physical properties such as melting points and solubility .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- Summary of the Application: 3-Bromophenacyl bromide is used in the synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole . This compound is relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds .
- Methods of Application or Experimental Procedures: The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole . The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
- Results or Outcomes: The proposed 1-(3-bromophenacyl)-2-nitroimidazole intermediate could be isolated by reducing the reaction time and was shown to be a precursor of the imidazo[2,1-b]oxazole final product .
Application 2: Intermediate for Pharmaceutical and Organic Synthesis
- Summary of the Application: 3-Bromophenacyl bromide is used as an intermediate in the synthesis of various pharmaceutical and organic compounds . An intermediate is a substance that is formed in the middle of a chemical reaction and is considered a stepping stone to the final product.
- Results or Outcomes: The outcomes of these reactions would be the formation of a variety of pharmaceutical and organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process being carried out .
Application 3: Intermediate for Pharmaceutical and Organic Synthesis
- Summary of the Application: 3-Bromophenacyl bromide is used as an intermediate in the synthesis of various pharmaceutical and organic compounds . An intermediate is a substance that is formed in the middle of a chemical reaction and is considered a stepping stone to the final product.
- Results or Outcomes: The outcomes of these reactions would be the formation of a variety of pharmaceutical and organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process being carried out .
Safety And Hazards
3-Bromophenacyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
IUPAC Name |
2-bromo-1-(3-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBXSQBQPJWECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334077 | |
| Record name | 3-Bromophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenacyl bromide | |
CAS RN |
18523-22-3 | |
| Record name | 3-Bromophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3-bromophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


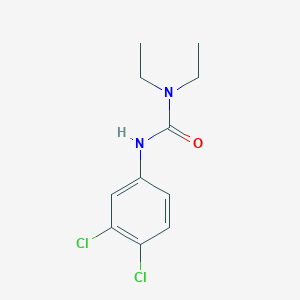
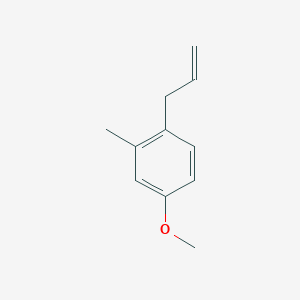

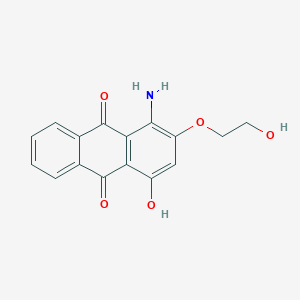
![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
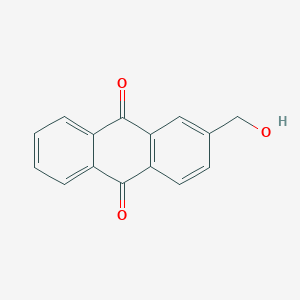


![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
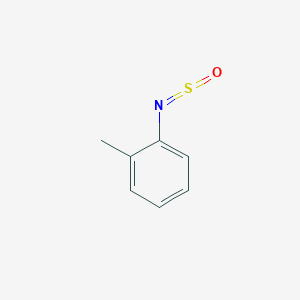
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)

